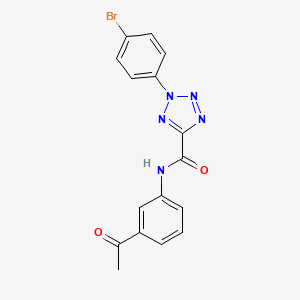

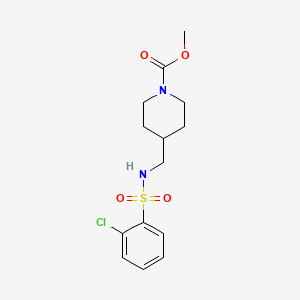

Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of “Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate”, there is a method for preparing 4-methylpiperidine-2-carboxylate hydrochloride, which is an intermediate of argatroban active precursor . This method involves using 4-methylpiperidine-2-carboxylic acid ethyl ester as a raw material, phosphomolybdic acid as a catalyst, and performing oxidizing to obtain 4-methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Development of Selective Human Beta(3) Agonists : A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, structurally related to "Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate," have been prepared and evaluated for their activity on the human beta(3)-adrenergic receptor. These compounds have shown potent agonistic activity, indicating potential applications in treating disorders associated with the beta(3)-adrenergic receptor, such as obesity and diabetes (Hu et al., 2001).

Antimicrobial Activity : Derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against various bacterial and fungal pathogens of tomato plants, suggesting their potential as antimicrobial agents in agricultural applications (Vinaya et al., 2009).

Organic Synthesis and Chemical Research

Synthesis of Piperidine Structures : Research demonstrates the synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides, including compounds similar to "this compound." This method highlights a versatile approach for constructing complex piperidine derivatives, which are crucial in medicinal chemistry (Brizgys et al., 2012).

Development of Anticancer Agents : Compounds bearing the piperidine-4-carboxylic acid ethyl ester moiety, related to the chemical in focus, have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated potent anticancer activities, suggesting their potential in the development of new therapeutic agents for cancer treatment (Rehman et al., 2018).

Material Science

- Crystal Structure Analysis : The crystal structure of compounds containing sulfonamide and piperidine groups, akin to "this compound," has been extensively studied. These analyses provide valuable insights into the molecular geometry, hydrogen bonding, and other interactions that influence the physical properties and reactivity of these compounds (Danish et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, 4-Methylpiperidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Mecanismo De Acción

Target of Action

It’s known that sulfonamides, a group to which this compound belongs, are primary inhibitors of metalloenzyme carbonic anhydrase, serine protease, and metalloproteinase . These enzymes play crucial roles in various biological processes, including fluid balance, protein digestion, and tissue remodeling .

Mode of Action

Sulfonamides, including this compound, have been found to interact with dna . They have been shown to cleave DNA and interact with the DNA sequence of the breast cancer suppressor gene 1 (BRCA1) . This interaction could potentially influence the expression of the BRCA1 gene .

Biochemical Pathways

Given its potential interaction with dna and the brca1 gene, it could be inferred that it may affect dna replication and repair pathways, potentially influencing cell growth and proliferation .

Pharmacokinetics

This compound is slightly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

Its potential interaction with dna and the brca1 gene suggests it could influence gene expression . This could potentially lead to changes in cell growth and proliferation, particularly in the context of cancer cells .

Propiedades

IUPAC Name |

methyl 4-[[(2-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4S/c1-21-14(18)17-8-6-11(7-9-17)10-16-22(19,20)13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUHRIOAQNSKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)

![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441251.png)

![N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2441253.png)